molecular formula C22H22ClN7O2 B6565901 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1172343-93-9

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B6565901
CAS No.: 1172343-93-9
M. Wt: 451.9 g/mol
InChI Key: XLPBHAROQGGQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide features a pyrazole core substituted with:

  • A 5-amino group.
  • A 3-(methylamino) group.
  • A 4-position linked to a 1,2,4-oxadiazole ring bearing a 4-methylphenyl substituent.
  • An acetamide side chain attached to a 2-chlorobenzyl group.

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN7O2/c1-13-7-9-14(10-8-13)20-27-22(32-29-20)18-19(24)30(28-21(18)25-2)12-17(31)26-11-15-5-3-4-6-16(15)23/h3-10H,11-12,24H2,1-2H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPBHAROQGGQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NCC4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide , with a CAS number of 1171766-65-6 , is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H20ClN7O2
  • Molecular Weight : 437.9 g/mol
  • Structural Features : The compound features a pyrazole ring substituted with an oxadiazole moiety and a chlorophenyl acetamide group, which may contribute to its biological properties.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities including:

  • Antioxidant Activity : Compounds containing oxadiazole and pyrazole rings have shown significant radical scavenging abilities. For instance, derivatives of 1,2,4-triazoles with oxadiazole structures demonstrated enhanced antioxidant properties compared to standard antioxidants like ascorbic acid .
  • Enzyme Inhibition : Some studies suggest that similar compounds may act as inhibitors of specific enzymes such as phospholipase A2 (PLA2), which is involved in various inflammatory processes. Inhibition of PLA2 has been linked to reduced inflammation and potential therapeutic effects in conditions like phospholipidosis .

Biological Activity Data

Table 1 summarizes the biological activities reported for the compound and its analogs:

Activity TypeCompound/AnalogObserved EffectReference
Antioxidant1-(5-Chloro-2-hydroxyphenyl) derivativeHigh DPPH radical scavenging ability (88.6%)
Enzyme InhibitionPLA2 InhibitorsReduced inflammation in animal models
CytotoxicityVarious derivativesSelective cytotoxicity against cancer cells

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various derivatives containing oxadiazole moieties. The compound demonstrated a DPPH radical scavenging ability significantly higher than that of ascorbic acid, indicating its potential as a therapeutic antioxidant .

Case Study 2: Enzyme Inhibition

Inhibition assays conducted on PLA2 revealed that compounds structurally related to the target molecule exhibited significant inhibition rates. This suggests that the compound may share similar inhibitory properties, warranting further investigation into its anti-inflammatory potential .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name / ID Oxadiazole Substituent Pyrazole Substituent Acetamide Substituent Key Features
Target Compound 4-Methylphenyl 3-(Methylamino) 2-Chlorobenzyl Combines methyl-substituted oxadiazole with methylamino-pyrazole.
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide 4-Methoxyphenyl 3-(Methylsulfanyl) 2-Chlorobenzyl Methoxy group increases polarity; methylsulfanyl enhances lipophilicity.
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide 4-Methoxyphenyl 3-(Methylsulfanyl) 2-Chloro-4-methylphenyl Steric hindrance from 4-methylphenyl may affect target binding.
2-{5-Amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylbenzyl)acetamide 3,4-Dimethoxyphenyl 3-(Methylsulfanyl) 4-Methylbenzyl Dimethoxy groups enhance electron density; may improve solubility.

Impact of Oxadiazole Substituents

  • 4-Methoxyphenyl () : Introduces electron-donating methoxy groups, which may enhance hydrogen bonding but reduce metabolic stability due to demethylation risks.

Pyrazole Substitution Patterns

  • 3-(Methylamino) (Target Compound): The amino group facilitates hydrogen bonding with enzymatic targets, while methylamino provides moderate lipophilicity.
  • 3-(Methylsulfanyl) () : Sulfur-containing groups increase hydrophobicity and may improve binding to cysteine-rich active sites .

Acetamide Side Chain Variations

  • 2-Chlorobenzyl (Target Compound) : The chloro group enhances binding affinity via halogen bonding, while the benzyl moiety contributes to aromatic interactions .
  • 4-Methylbenzyl () : Lacks halogenation, which may decrease potency but improve solubility .

Predicted Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~510 g/mol ~525 g/mol ~539 g/mol
LogP (Estimated) ~3.2 ~3.5 ~3.8
Hydrogen Bond Donors 3 3 3
Hydrogen Bond Acceptors 7 8 8

Note: LogP values estimated based on substituent contributions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.